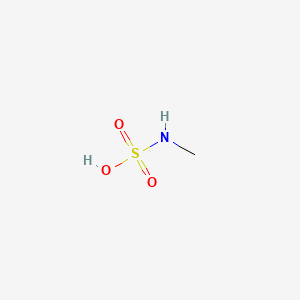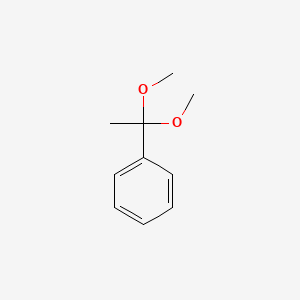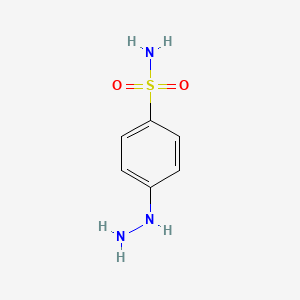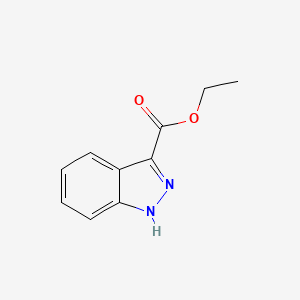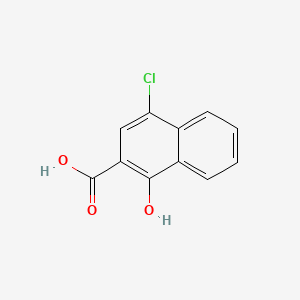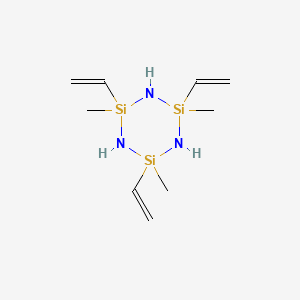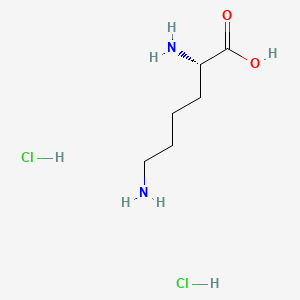
N,N-Dimethyl-1-adamantanamine
Overview
Description
“N,N-Dimethyl-1-adamantanamine” is a chemical compound with the molecular formula C12H21N . It is also known by other names such as (Dimethylamino)adamantane, N,N-Dimethyl-1-adamantylamine, 1-(Dimethylamino)adamantane, and N,N-Dimethyladamantylamine .
Molecular Structure Analysis
The molecular structure of “this compound” is quite unique. It consists of a three-dimensional framework of carbon atoms, forming a cage-like structure . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 179.3018 . It has a density of 1.0±0.1 g/cm3, a boiling point of 236.3±8.0 °C at 760 mmHg, and a flash point of 88.2±15.3 °C . It also has a molar refractivity of 55.3±0.4 cm3 .Scientific Research Applications
Interaction with Serotonin and Dopamine Systems
N,N-Dimethyl-1-adamantanamine (also known as 1,3-Dimethyl-5-adamantanamine or D-145) shows significant interaction with serotonin and dopamine systems in the brain. Śmiałowska (1976) found that D-145, which acts as a dopamine system stimulating agent, can depress serotonin fluorescence intensity in the rat midbrain raphe nuclei, indicating a functional interaction between dopaminergic and serotoninergic neurons (Śmiałowska, 1976).
Antiviral Properties
Various studies have demonstrated the antiviral properties of compounds related to this compound. For instance, Rosenthal et al. (1982) investigated tromantadine, a derivative of 1-adamantanamine, and found it effective against herpes simplex virus with limited toxicity to cells (Rosenthal et al., 1982). Additionally, Davies et al. (1964) reported the selective inhibition of influenza infections by I-Adamantanamine (amantadine) in various biological systems (Davies et al., 1964).
Solubility in Various Solvents
The solubility of 1-adamantanamine hydrochloride (1-AH) in different solvents has been studied by Tu et al. (2017), providing essential data for its production process. They measured its solubility in ethanol, acetic acid, distilled water, and other solvents, offering valuable information for pharmaceutical formulation (Tu et al., 2017).
Binding Affinity in the Human Brain
Kornhuber et al. (1993) studied the affinity of 1-aminoadamantanes, including memantine and amantadine, for binding sites in post-mortem human frontal cortex. They found that these compounds have different affinities and capacities for binding, which could have implications for their clinical use as antiparkinsonian, anti-spasticity, and antiviral drugs (Kornhuber et al., 1993).
Inhibition of Oncogenic Viruses
Wallbank et al. (1966) demonstrated that 1-adamantanamine hydrochloride can inhibit the growth of Rous and Esh sarcoma viruses in cell culture, suggesting its potential application in oncology (Wallbank et al., 1966).
Effects on Dopamine Neurons
Giustizieri et al. (2007) investigated the effects of 1-amino-3,5-dimethyl-adamantane (memantine) on dopamine neurons in the rat substantia nigra pars compacta. Their findings suggest that besides inhibiting NMDA receptor-mediated currents, memantine influences ATP-sensitive potassium channels, which could be relevant in neurodegenerative disorders like Parkinson's disease (Giustizieri et al., 2007).
Safety and Hazards
When handling “N,N-Dimethyl-1-adamantanamine”, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Mechanism of Action
Target of Action
It’s important to note that the targets of a compound are usually proteins or enzymes that the compound interacts with to exert its effects .
Mode of Action
The mode of action typically involves the compound’s interaction with its targets and the resulting changes .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more components of the pathway .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound .
Result of Action
These effects can range from changes in cellular function to alterations in the expression of certain genes .
Action Environment
Environmental factors can include pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-1-adamantanamine plays a significant role in biochemical reactions, particularly in its interactions with sigma receptors. Sigma receptors are a unique class of receptors that modulate various proteins, including N-methyl-D-aspartate receptors and calcium ion channels . This compound has been shown to have a high affinity for sigma-1 receptors, which are widely distributed in the brain, spinal cord, and peripheral nerves . The interaction between this compound and sigma-1 receptors can influence various biochemical pathways, including those involved in neuronal protection, analgesia, and the treatment of drug abuse .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with sigma-1 receptors can modulate the activity of several proteins and ion channels, leading to changes in cellular function . For example, the activation of sigma-1 receptors by this compound can enhance the release of neurotransmitters and promote neuronal survival . Additionally, this compound has been shown to affect the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with sigma-1 receptors. Upon binding to these receptors, the compound can modulate the activity of various ion channels and enzymes . This modulation can lead to the inhibition or activation of specific biochemical pathways, resulting in changes in gene expression and cellular function . For instance, the binding of this compound to sigma-1 receptors can inhibit the activity of certain ion channels, thereby reducing calcium influx and protecting neurons from excitotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. In vitro metabolic stability studies have shown that the compound undergoes extensive metabolism in rat liver microsomes, with the N-methyl group being a major site of metabolism . Despite this extensive metabolism, this compound has demonstrated a slight improvement in metabolic stability compared to other similar compounds . Long-term studies have also indicated that the compound can maintain its effects on cellular function over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits significant anticonvulsant activity at low doses, with a therapeutic index much higher than that of other similar compounds . At higher doses, this compound can cause toxic or adverse effects, including neurotoxicity and ataxia . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the oxidation of the adamantyl moiety and the N-methyl group . The compound interacts with various enzymes, such as cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various tissues, including the brain and peripheral nerves . The interaction with transporters and binding proteins can affect the localization and accumulation of this compound, influencing its overall bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is known to localize to certain cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles . The subcellular localization of the compound can influence its interactions with biomolecules and its overall biochemical effects .
properties
IUPAC Name |
N,N-dimethyladamantan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-13(2)12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBYCNFAXLUGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893535 | |
| Record name | N,N-Dimethyl-1-adamantanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
3717-40-6 | |
| Record name | (Dimethylamino)adamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-1-adamantanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-1-adamantanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions the use of β-Cyclodextrin and N,N-Dimethyl-1-adamantanamine in creating a pH-sensitive hydrogel. What is the role of this compound in this system, and how does its structure contribute to this function?
A1: In this study, this compound acts as the "guest" molecule in a host-guest system with β-Cyclodextrin as the "host." [] This interaction is crucial for the hydrogel's pH sensitivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



